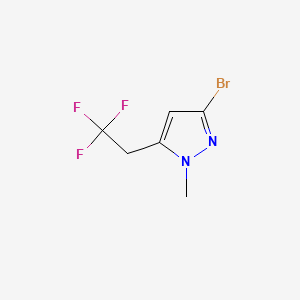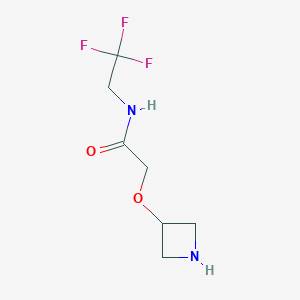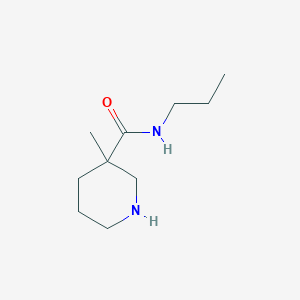![molecular formula C9H14O4 B13478105 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where a quaternary carbon center is attached to two oxygen atoms of different cycles. This compound is part of a broader class of spiroketals and spirocyclic lactones, which are prevalent in various natural products and have significant biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid typically involves the cyclization of keto diols. One common method includes the acid-catalyzed spirocyclization of dihydroxy ketones . Another approach involves the selective reduction of analogs of secondary metabolites .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of spiroketal synthesis, such as the use of carbohydrate-derived building blocks and stereoselective formation of the quaternary ketal carbon center, are likely applicable .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield specific analogs.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can have different functional groups attached to the spiro center .
Aplicaciones Científicas De Investigación
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is used in the study of natural product synthesis and biosynthetic pathways.
Industry: The compound is used in the synthesis of various bioactive molecules and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]decane: Found in natural products like monensin and okadaic acid.
1,7-Dioxaspiro[5.5]undecane: Present in various polyether antibiotics.
1,6,9-Tri-oxaspiro[4.5]decane: A more complex spiroacetal structure with additional oxygen atoms.
Uniqueness: 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic framework and the presence of a carboxylic acid group, which provides additional reactivity and potential for derivatization .
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2,6-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(13-7)4-5-12-6-9/h7H,1-6H2,(H,10,11) |
Clave InChI |
LAWDEFXDGSCAPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC2(C1)CCOC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
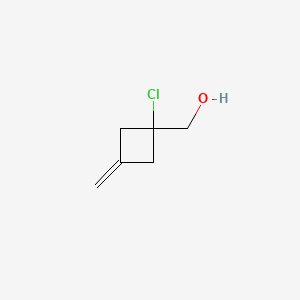
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
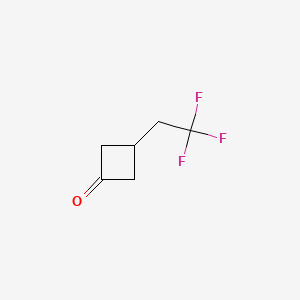
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

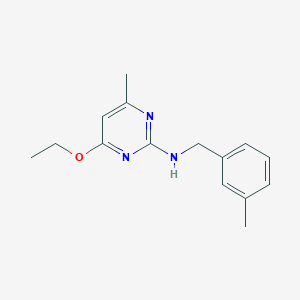
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
